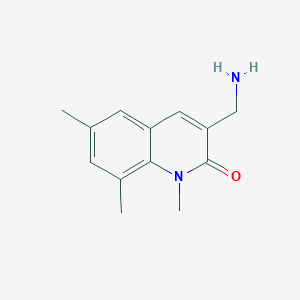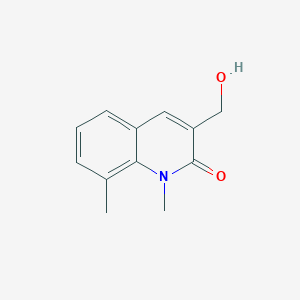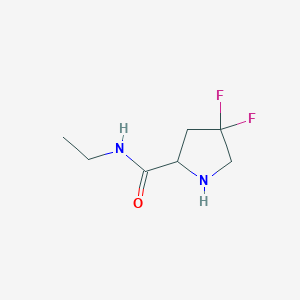
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
概要
説明
Synthesis Analysis
The synthesis of TASP0433864 involves several steps, including the cyclization of 2-methoxyethanamine with 4-methylthioaniline to form 4-(methylthio)-2-(2-methoxyethyl)aniline, which is then reacted with piperazine to form 2-(4-(methylthio)-2-(2-methoxyethyl)phenyl)piperazine. This compound is then treated with hydrogen sulfide to form TASP0433864.
Molecular Structure Analysis
The molecular formula of “2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine” is C11H23N3S. The molecular weight is 229.39 g/mol. The InChI is InChI=1S/C11H23N3S/c12-3-4-13-5-7-14(8-6-13)11-1-9-15-10-2-11/h11H,1-10,12H2.
Physical And Chemical Properties Analysis
TASP0433864 is a white to off-white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. It has a melting point of 108-109°C and a boiling point of 409.38°C at 760 mmHg.
科学的研究の応用
Organic Synthesis and Chemical Reactions
Research in organic chemistry often explores the synthesis and reactivity of compounds containing piperazine and thiopyran moieties. For example, a study by Vasileva et al. (2018) discusses the decyclization reactions of certain compounds to yield piperazine derivatives, highlighting the versatility of piperazine in chemical transformations Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018. Similarly, synthesis strategies involving piperazine can lead to various organic compounds with potential applications in drug development and materials science.
Materials Science and Catalysis
Compounds containing piperazine units are investigated for their potential in materials science, particularly in the development of polymeric materials and catalysts. For instance, Taniguchi et al. (2020) examined piperazine-immobilized polymeric membranes for CO2 capture, demonstrating the utility of piperazine derivatives in environmental applications and gas separation technologies Taniguchi, Kinugasa, Toyoda, Minezaki, Tanaka, & Mitsuhara, 2020.
作用機序
Mode of action
The primary amine group can act as a nucleophile, reacting with various electrophiles. Both the piperazine and the amine group can participate in hydrogen bonding, potentially influencing interactions with other molecules.
Pharmacokinetics
Safety and Hazards
生化学分析
Biochemical Properties
2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the piperazine ring in the compound can form hydrogen bonds with biological targets, influencing enzyme activity and protein interactions . The primary amine group in the compound can act as a nucleophile, participating in nucleophilic substitution reactions
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and participate in nucleophilic substitution reactions can impact cell signaling pathways, leading to changes in gene expression and metabolic activity . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, influencing their activity and function. For example, the piperazine ring can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the primary amine group can participate in nucleophilic substitution reactions, altering the structure and function of target biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and protein interactions . At high doses, toxic or adverse effects may be observed, including changes in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s ability to participate in nucleophilic substitution reactions and form hydrogen bonds with biomolecules plays a significant role in its metabolic activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for understanding the compound’s distribution within the body and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-[4-(thian-4-yl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3S/c12-3-4-13-5-7-14(8-6-13)11-1-9-15-10-2-11/h11H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZOVHAUUGPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(7-chloro-4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478672.png)

![2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478674.png)
![4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1478675.png)

![2-oxo-1-propyl-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1478678.png)
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1478681.png)
![7-(2-aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478683.png)
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)


